molecular formula C21H19FN2O4 B2389424 N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-80-3

N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2389424
CAS No.: 946245-80-3
M. Wt: 382.391
InChI Key: VUJHVDNPXLWMCY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a 2-oxo-1,2-dihydropyridine-3-carboxamide core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor. Compounds with this core structure, such as related 2-oxo-1,2-dihydropyridine-3-carboxamides, have been investigated as inhibitors of the PDK1 enzyme, a target of interest in oncology research for cancers including breast cancer, pancreatic cancer, and glioblastoma . The structure is further substituted with a 4-fluorobenzyl group at the pyridine nitrogen and an N-(2,5-dimethoxyphenyl) group, a substitution pattern seen in compounds developed for targeting multidrug-resistant pathogens . This specific molecular architecture makes it a compound of interest for exploring new therapeutic agents and studying signal transduction pathways. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-16-9-10-19(28-2)18(12-16)23-20(25)17-4-3-11-24(21(17)26)13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJHVDNPXLWMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 334.36 g/mol

Structural Features

  • The compound features a dihydropyridine core, which is substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide.
  • The presence of two methoxy groups at the 2 and 5 positions of the phenyl ring enhances lipophilicity and may influence receptor interactions.

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine derivatives often act on various neurotransmitter systems. Specifically, they may interact with:

  • Serotonin Receptors : Many derivatives exhibit activity at serotonin receptors (5-HT2A_{2A}, 5-HT2C_{2C}), which are implicated in mood regulation and cognitive functions.
  • Dopamine Receptors : Some studies suggest potential dopaminergic activity, which could be relevant for conditions like schizophrenia or Parkinson's disease.

Pharmacological Studies

Recent studies have shown that similar compounds can elicit significant pharmacological effects:

Activity Type Target Effect Reference
Agonist5-HT2A_{2A}Potent activation leading to neuroplasticity
AntagonistD2 DopamineModulation of dopaminergic signaling
InhibitoryMonoamine TransportersMinimal inhibition observed

Study 1: Neuroplasticity Enhancement

A study published in Journal of Neuropharmacology explored the effects of related dihydropyridine compounds on neuroplasticity. Results indicated that these compounds could enhance gene expression related to synaptic plasticity in the frontal cortex, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Behavioral Responses

Another research effort investigated the behavioral responses in animal models treated with N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine derivatives. The findings highlighted a notable head-twitch response (HTR), which is often associated with serotonin receptor activation, indicating the compound's psychoactive potential.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name 1-(4-Fluorobenzyl) Dihydropyridine Core Carboxamide Substituent Key Modifications
Target Compound Yes 2-oxo-1,2-dihydro N-(2,5-dimethoxyphenyl) Methoxy groups enhance lipophilicity
Compound 13 Yes 6-methyl-2-oxo-1,2-dihydro Complex sugar derivative (tetrahydro-[1,3]dioxolo pyran) Hydroxyl and methoxy groups increase hydrophilicity
D-11 Yes 2-oxo-1,2-dihydro, 5-methyl N-(4,6-dimethyl-2-oxo-dihydropyridinyl) Pyrrole carboxamide introduces planar rigidity

Research Findings and Limitations

While empirical data on the target compound’s biological activity are absent in the provided evidence, structural analogs offer insights:

  • D-11 : Structural resemblance to kinase inhibitors, where pyrrole and dihydropyridine motifs are common pharmacophores .

Limitations : Direct comparisons of potency, selectivity, or ADME properties are hindered by insufficient data. Further studies are needed to validate hypotheses derived from structural analysis.

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Condensation : Reacting 4-fluorobenzylamine with 2,5-dimethoxybenzaldehyde to form a Schiff base intermediate.
  • Cyclization : Treating the intermediate with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH) to construct the dihydropyridine core.
  • Purification : Using column chromatography or recrystallization to isolate the final product . Key variables include solvent choice (e.g., ethanol or DMF), reaction temperature (60–100°C), and catalyst optimization (e.g., Lewis acids) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and purity .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) .
  • Crystallography : X-ray diffraction for absolute stereochemical determination (if crystalline forms are obtainable).

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, cardiovascular models).
  • Dose-Response Curves : Determine IC₅₀ values using fluorescence-based or colorimetric assays (e.g., MTT for cytotoxicity) .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability.
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction time . Example optimization parameters:
ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes cyclization
Catalyst Loading5–10 mol%Balances cost and efficiency
Reaction Time6–12 hoursPrevents byproduct formation

Q. What structural features drive its bioactivity, and how can structure-activity relationships (SAR) be explored?

  • Key Substituents :
  • 2,5-Dimethoxyphenyl : Enhances metabolic stability by reducing oxidative degradation .
  • 4-Fluorobenzyl : Increases binding affinity to hydrophobic enzyme pockets via halogen bonding .
    • SAR Strategies :
  • Synthesize analogs with varied substituents (e.g., replacing fluorine with chlorine or methoxy with ethoxy).
  • Compare activity across analogs using molecular docking to identify critical interactions (e.g., π-π stacking, hydrogen bonding) .

Q. How can contradictory data in biological assays be resolved?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Impurity Analysis : Use LC-MS to detect trace byproducts that may interfere with activity .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays) .

Q. What computational methods are suitable for predicting its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein flexibility over 100-ns trajectories) .
  • Pharmacophore Mapping : Identify essential electrostatic and steric features for activity .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

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